Cobalt(2+);2-methoxyethanolate
Description
Cobalt(2+);2-methoxyethanolate is a coordination compound where cobalt in the +2 oxidation state is complexed with 2-methoxyethanolate ligands. Metal alkoxides are typically utilized in catalysis, sol-gel synthesis, and as precursors for metal oxide nanomaterials . Cobalt(II) complexes, such as cobalt phthalocyanines, are known for their redox activity and applications in electrocatalysis and sensing .
Properties
Molecular Formula |
C6H14CoO4 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
cobalt(2+);2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Co/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI Key |
BFBNUELICQBJBC-UHFFFAOYSA-N |
Canonical SMILES |
COCC[O-].COCC[O-].[Co+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Calcium 2-Methoxyethanolate
- Molecular Formula: C₆H₁₄CaO₄ (Calcium 2-methoxyethanolate) vs. C₃H₇CoO₃ (hypothetical formula for Cobalt(2+);2-methoxyethanolate, assuming a 1:2 metal-ligand ratio).
- Applications: Calcium 2-methoxyethanolate is used in organic synthesis and as a base catalyst. Its cobalt analog may exhibit similar reactivity but with enhanced redox activity due to Co²⁺’s electronic configuration .
- Stability : Alkaline earth metal alkoxides (e.g., calcium) are generally more hydrolytically stable than transition metal alkoxides, which often require anhydrous conditions .
Cobalt Phthalocyanine Derivatives
- Structure : Cobalt tetra-sulphonated phthalocyanines (CoTSPc1, CoTSPc2, CoTSPc3) feature a cobalt center coordinated to a macrocyclic ligand, enabling strong π-π interactions and electrochemical stability .
- Functionality: Unlike 2-methoxyethanolate complexes, phthalocyanines exhibit intense absorption in the visible spectrum, making them suitable for photochemical applications. This compound may lack this property due to simpler ligand geometry.
Cadmium Oxalate (CdC₂O₄)
- Coordination Environment: Cd²⁺ in cadmium oxalate adopts a six-coordinate geometry with oxalate ligands, contrasting with the likely tetrahedral or octahedral coordination in cobalt 2-methoxyethanolate.
- Toxicity : Cadmium compounds are highly toxic, whereas cobalt(II) complexes are comparatively less hazardous but still require careful handling .
Data Table: Key Properties of Comparable Compounds
Research Findings and Gaps
- Synthesis Challenges: Transition metal alkoxides like this compound are often air-sensitive, complicating their isolation and characterization. Calcium analogs are easier to handle due to lower reactivity .
- Electrochemical Behavior: Cobalt phthalocyanines demonstrate reversible Co²⁺/Co³⁺ redox transitions, suggesting that cobalt 2-methoxyethanolate may also serve in redox catalysis, though its ligand environment would influence overpotential and efficiency .
- Toxicity Data: Cadmium oxalate’s toxicity is well-documented, but cobalt 2-methoxyethanolate’s safety profile remains unstudied, necessitating caution in industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
